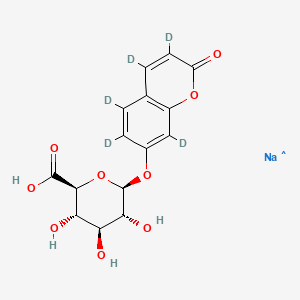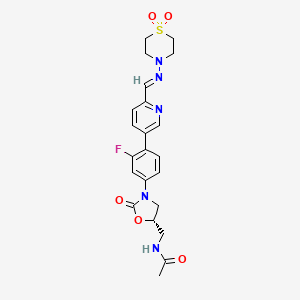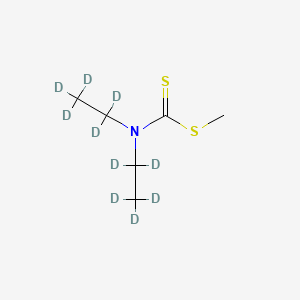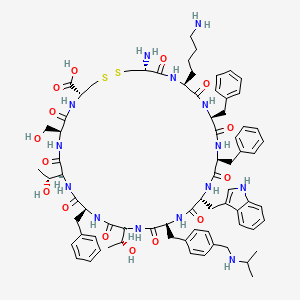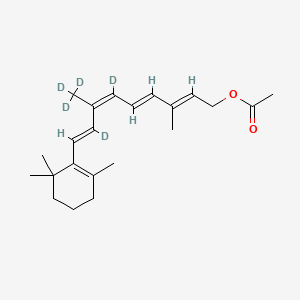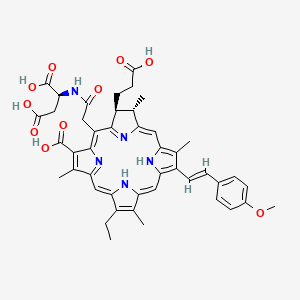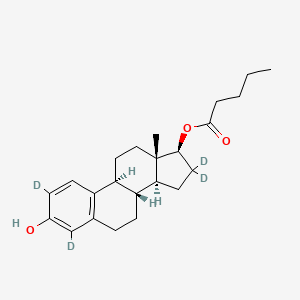
17beta-Estradiol-17-valerate-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-Estradiol-17-valerate-D4 is a labeled analogue of 17beta-Estradiol-17-valerate, which is a derivative of Estradiol. Estradiol is the primary estrogen secreted by the premenopausal ovary and plays a crucial role in the development of the female genotype during embryogenesis and puberty. The labeled compound is used in various scientific research applications, including metabolic research and environmental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Estradiol-17-valerate-D4 involves the esterification of 17beta-Estradiol with valeric acid in the presence of a deuterium source. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions . The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The compound is often produced in flexible batch sizes to meet the varying needs of global customers.
Chemical Reactions Analysis
Types of Reactions: 17beta-Estradiol-17-valerate-D4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert it back to 17beta-Estradiol.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Scientific Research Applications
17beta-Estradiol-17-valerate-D4 has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in hormone replacement therapy and to study reproductive disorders.
Industry: Applied in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 17beta-Estradiol-17-valerate-D4 involves its conversion to 17beta-Estradiol in the body. 17beta-Estradiol binds to estrogen receptors (ERα and ERβ) located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . Upon binding, the receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA and subsequent protein synthesis . This process is crucial for the compound’s estrogenic effects.
Comparison with Similar Compounds
17beta-Estradiol-17-valerate: The non-labeled analogue with similar estrogenic properties.
Estradiol Cypionate: Another ester of estradiol used for similar therapeutic purposes.
Estrone: An oxidized form of estradiol with different biological activity.
Uniqueness: 17beta-Estradiol-17-valerate-D4 is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications where understanding the metabolic fate of the compound is crucial.
Properties
Molecular Formula |
C23H32O3 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i7D,11D2,14D |
InChI Key |
RSEPBGGWRJCQGY-RQNXQKPFSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4OC(=O)CCCC)([2H])[2H])C)C(=C1O)[2H] |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






